Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester
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Overview
Description
Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester is an organic compound with the molecular formula C14H10Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy and dibromophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester typically involves the esterification of 2-methoxybenzoic acid with 3,5-dibromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction Reactions: The ester bond can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of substituted phenyl esters.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-: A precursor in the synthesis of benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester.
2-Bromo-5-methoxybenzoic acid: Another brominated derivative of benzoic acid with similar chemical properties.
Benzoic acid, 2,3-dimethoxy-, methyl ester: A methoxy-substituted benzoic acid ester with different substitution patterns .
Uniqueness
This compound is unique due to the presence of both methoxy and dibromophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
820243-53-6 |
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Molecular Formula |
C14H10Br2O3 |
Molecular Weight |
386.03 g/mol |
IUPAC Name |
(3,5-dibromophenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-13-5-3-2-4-12(13)14(17)19-11-7-9(15)6-10(16)8-11/h2-8H,1H3 |
InChI Key |
VTTNULLYILECCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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